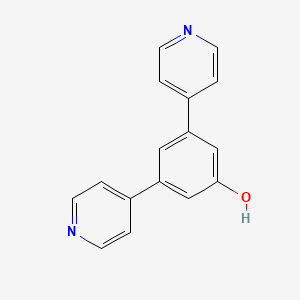

3,5-Di(pyridin-4-yl)phenol

Description

General Context of Pyridine-Substituted Phenolic Architectures in Organic and Materials Chemistry

Pyridine-substituted phenolic architectures represent a vital class of organic compounds that bridge the domains of organic synthesis and materials science. These molecules characteristically feature a phenolic ring system appended with one or more pyridine (B92270) units. The phenolic hydroxyl group offers a site for hydrogen bonding, deprotonation, and coordination to metal centers, while the pyridine rings introduce basic nitrogen atoms that can also participate in hydrogen bonding, metal coordination, and protonation events. mdpi.comarkat-usa.org This duality of functional groups within a single molecular framework makes them exceptionally versatile.

In the realm of materials chemistry, pyridine-substituted phenols are extensively used as building blocks for supramolecular assemblies, liquid crystals, and polymers. arkat-usa.orgacs.org Their ability to form directional hydrogen bonds and coordinate with metal ions is fundamental to the construction of well-defined, higher-order structures. researchgate.net The inherent photophysical properties of the aromatic rings can also be exploited in the design of luminescent materials and sensors. acs.orgresearchgate.net

Significance of 3,5-Di(pyridin-4-yl)phenol as a Versatile Molecular Building Block for Advanced Materials

Within the broader class of pyridine-substituted phenols, this compound stands out due to its specific symmetrical "V-shape" geometry and the strategic placement of its functional groups. The two pyridine rings at the 3 and 5 positions of the phenol (B47542) ring create a divergent ligand capable of bridging multiple metal centers or participating in extended hydrogen-bonding networks. researchgate.net This structural motif is particularly conducive to the formation of metal-organic frameworks (MOFs) and coordination polymers with specific topologies and porosities. rsc.orgnih.gov

The phenolic -OH group acts as a crucial hydrogen-bond donor, while the nitrogen atoms of the two pyridyl groups serve as hydrogen-bond acceptors. This arrangement facilitates the self-assembly of the molecule into predictable supramolecular structures. iucr.orgmdpi.com Furthermore, the rigid aromatic core of this compound imparts thermal stability to the materials derived from it, a desirable characteristic for many applications. acs.org The presence of the pyridyl nitrogen atoms also allows for post-synthetic modification, where the properties of the resulting material can be fine-tuned after its initial formation.

Overview of Current Research Trends and Emerging Interest in the Chemical Compound

Current research on this compound and its derivatives is vibrant and expanding, with a primary focus on its application in materials science. A significant trend is its use as an organic linker in the design and synthesis of novel MOFs. rsc.orgresearchgate.net Researchers are exploring how the geometry and functionality of this ligand can be used to control the dimensionality and properties of the resulting frameworks for applications in gas storage, separation, and catalysis.

There is also a growing interest in the supramolecular chemistry of this compound. acs.orgtue.nl Studies are investigating its self-assembly behavior in the solid state and in solution, often in combination with other molecules, to create complex, functional architectures such as gels and liquid crystals. researchgate.net

Furthermore, the luminescent properties of materials incorporating this moiety are being actively investigated. acs.orgmdpi.com The rigid structure and the presence of both electron-donating and electron-accepting groups make it a promising scaffold for creating fluorescent sensors and light-emitting materials. The ability to coordinate with various metal ions allows for the tuning of the emission color and quantum yield. researchgate.net

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

3,5-dipyridin-4-ylphenol |

InChI |

InChI=1S/C16H12N2O/c19-16-10-14(12-1-5-17-6-2-12)9-15(11-16)13-3-7-18-8-4-13/h1-11,19H |

InChI Key |

ALODHLBOHCOHIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)O)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3,5 Di Pyridin 4 Yl Phenol

Elucidation of Established Synthetic Pathways and Precursor Selection Strategies

The construction of the 3,5-Di(pyridin-4-yl)phenol scaffold primarily relies on carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being the most prevalent and effective methods. The strategic selection of precursors is critical and typically involves a phenol (B47542) derivative functionalized with leaving groups at the 3 and 5 positions, and a pyridine-containing coupling partner.

Detailed Reaction Schemes and Key Synthetic Transformations

Two of the most widely employed cross-coupling reactions for the synthesis of this compound are the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. mdpi.com For the synthesis of this compound, a common approach is the reaction of 3,5-dibromophenol (B1293799) or a protected analogue with 4-pyridinylboronic acid or its esters.

Reaction Scheme:

3,5-Dibromophenol + 2 eq. 4-Pyridinylboronic acid ---[Pd catalyst, Base]---> this compound

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. mdpi.comacs.org Phosphine-based ligands are often employed to stabilize the palladium catalyst and promote the reaction. mdpi.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgnih.gov This method offers an alternative to the Suzuki-Miyaura coupling and can be advantageous in certain contexts due to the high reactivity and functional group tolerance of organozinc reagents. wikipedia.orgnih.govorgsyn.org

Reaction Scheme:

3,5-Dihalophenol + 2 eq. 4-Pyridylzinc halide ---[Pd or Ni catalyst]---> this compound

The preparation of the 4-pyridylzinc halide precursor is a critical step and can be achieved through the reaction of a 4-halopyridine with activated zinc metal or by transmetalation from an organolithium or Grignard reagent. orgsyn.org

Alternative Pathways: While less common for this specific compound, other synthetic strategies such as the Kröhnke reaction, which involves the condensation of 4-acetylpyridine (B144475) with an appropriate aldehyde, can be used to synthesize related polypyridyl systems. redalyc.org Another approach could involve the construction of the central phenol ring from acyclic precursors, although this is generally more complex.

Mechanistic Considerations in the Formation of this compound

The mechanisms of both the Suzuki-Miyaura and Negishi couplings are well-established catalytic cycles.

Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism involves three primary steps:

Oxidative Addition: The palladium(0) catalyst reacts with the dihalophenol to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers the pyridyl group to the palladium(II) complex, a step often facilitated by the base which activates the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. mdpi.com

Negishi Catalytic Cycle: The mechanism is similar to the Suzuki-Miyaura coupling:

Oxidative Addition: A palladium(0) or nickel(0) species undergoes oxidative addition with the dihalophenol. wikipedia.org

Transmetalation: The organozinc reagent transfers the pyridyl group to the metal center. beilstein-journals.org

Reductive Elimination: The desired C-C bond is formed, and the catalyst is regenerated. wikipedia.org

A key difference lies in the nature of the transmetalation step, which can be influenced by the choice of metal and ligands.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of various reaction parameters is essential.

Catalyst Systems and Solvent Effects on Synthetic Efficiency

The choice of catalyst and solvent system significantly impacts the yield and purity of the product.

Catalyst Systems:

Palladium Catalysts: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. nih.govmdpi.com The active Pd(0) species is often generated in situ. The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos often leading to improved catalytic activity, especially for challenging couplings. nih.govnih.gov

Nickel Catalysts: In Negishi couplings, nickel catalysts like Ni(PPh₃)₄ or Ni(acac)₂ can be effective alternatives to palladium. wikipedia.org

Solvent Effects: The solvent plays a critical role in dissolving the reactants and catalyst, and can influence the reaction rate and selectivity.

For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is typically used. nih.gov The biphasic nature of the system can be important for the transmetalation step. nih.gov

Negishi couplings are generally performed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.gov

The following table summarizes the impact of different catalyst and solvent systems on the synthesis of related biaryl compounds.

| Catalyst System | Solvent | Typical Yields | Reference |

| Pd(OAc)₂ / SPhos | Toluene/Water | High | nih.gov |

| PdCl₂(dppf) | Dioxane/Water | Good to High | nih.gov |

| Pd(PPh₃)₄ | Toluene | Moderate to High | mdpi.com |

| Ni(acac)₂ / Ligand | THF | Variable | wikipedia.org |

Influence of Temperature, Pressure, and Reaction Time Parameters

The physical parameters of the reaction also have a profound effect on the outcome.

Temperature: Most cross-coupling reactions require elevated temperatures, typically ranging from 80 °C to 120 °C, to proceed at a reasonable rate. nih.gov However, excessively high temperatures can lead to catalyst decomposition and the formation of side products. Microwave irradiation has been explored as a method to rapidly heat reactions and reduce reaction times. nih.govrsc.org

Pressure: For reactions involving gaseous reagents or low-boiling point solvents, conducting the reaction under a sealed atmosphere or at elevated pressure can be necessary to maintain the desired concentration of reactants and prevent solvent loss.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Development of Scalable and Sustainable Synthetic Approaches for this compound

As the demand for specialty chemicals grows, so does the need for synthetic methods that are both scalable and environmentally friendly.

Recent research has focused on developing more sustainable approaches to cross-coupling reactions. This includes the use of water as a solvent, employing more benign and recyclable catalysts, and minimizing waste generation. researchgate.netresearchgate.net For instance, performing reactions in aqueous media can reduce the reliance on volatile organic solvents. researchgate.net

The scalability of a synthesis is a critical consideration for industrial applications. acs.org Transitioning from a laboratory-scale synthesis to a larger-scale process requires careful re-optimization of reaction conditions to manage heat transfer, mixing, and reagent addition. acs.orgacs.org The development of robust and highly active catalysts is paramount for achieving high yields and throughput in a scalable process. acs.org Furthermore, methods that avoid the use of expensive or hazardous reagents are favored for large-scale production. acs.org

Advanced Spectroscopic and Analytical Elucidation of 3,5 Di Pyridin 4 Yl Phenol Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, and coupling constants (J) for each proton in 3,5-di(pyridin-4-yl)phenol, are not available in the reviewed literature. This information is essential for assigning the signals to the protons on the phenol (B47542) and pyridine (B92270) rings.

Carbon-13 NMR (¹³C NMR) Characterization

Published ¹³C NMR data for this compound, which would provide the chemical shifts for all unique carbon environments within the molecule, could not be found. Such data is critical for confirming the carbon skeleton of the compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Detailed 2D NMR studies (COSY, HSQC, HMBC) for this compound have not been reported in the accessible literature. These techniques are indispensable for unambiguously assigning proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Specific experimental IR and Raman spectra, which would show characteristic vibrational frequencies for the O-H, C-O, C=C, and C=N functional groups present in this compound, are not documented in the available resources.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

While related compounds are known to exhibit UV-Vis absorption, specific data detailing the absorption maxima (λmax) corresponding to the π→π* and n→π* electronic transitions for this compound are not published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

Although the molecular weight is listed as 248.28 g/mol , the high-resolution mass spectrometry data confirming the exact mass and the detailed fragmentation pattern of this compound under electron ionization or other methods are not available in the public domain. Current time information in Bangalore, IN.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical methods are crucial for determining the redox properties of molecules, providing insight into their electronic structure and potential applications in areas such as catalysis and molecular electronics. Cyclic voltammetry (CV) is a primary technique used for this purpose, allowing for the study of redox processes and the stability of oxidized or reduced species.

While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, the electrochemical behavior of structurally related compounds provides a strong indication of its expected properties. For instance, studies on various phenol derivatives and pyridine-containing compounds reveal characteristic redox events.

The electrochemical properties of hindered phenols linked to heterocyclic moieties, such as pyridine, have been studied using cyclic voltammetry. nih.govmedcraveonline.com These studies typically show oxidation potentials that are influenced by the nature and position of substituents on the aromatic rings. For a series of 2,6-di-tert-butylphenols with a pyridine moiety, cyclic voltammetry on a platinum electrode in acetonitrile (B52724) revealed their redox properties. medcraveonline.com In a study of different imine polymers containing pyridine units, cyclic voltammetry was employed to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the electrochemical band gap. mdpi.com

For example, the cyclic voltammogram of a related imine, 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govacs.orgiucr.orgthiadiazol-2-yl)-imine, in acetonitrile with a supporting electrolyte, displayed several oxidation and reduction processes. The oxidation process showed an onset at 0.96 V with maxima at -1.25 V, 0.26 V, 0.88 V, and 1.05 V. The reduction process had an offset at -2.05 V with maxima at -1.35 V and 0.35 V. The processes at -1.25 V and -1.35 V were attributed to the oxidation and reduction of the pyridine unit, respectively. mdpi.com This suggests that the pyridyl groups in this compound would also be expected to undergo distinct redox processes.

The general experimental setup for such a cyclic voltammetry study would involve dissolving the compound in a suitable solvent, such as acetonitrile, containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). A standard three-electrode system would be used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire). mdpi.comcdnsciencepub.com The potential would be scanned, and the resulting current measured to generate a voltammogram, from which redox potentials can be determined.

Based on analogous compounds, it is anticipated that the phenolic hydroxyl group in this compound would undergo oxidation, and the pyridyl nitrogen atoms could be involved in both oxidation and reduction processes, depending on the applied potential range. The precise potentials of these events would be influenced by the electronic communication between the phenol and pyridine rings.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

The successful application of single-crystal X-ray diffraction is contingent upon the growth of high-quality single crystals. While a specific methodology for this compound is not detailed in the available literature, general techniques for growing crystals of similar organic compounds can be described.

A common method for growing crystals of phenol-pyridine derivatives is slow evaporation of a saturated solution. For instance, crystals of related compounds have been obtained by slow evaporation from solvents like ethanol (B145695) or a mixture of dichloromethane (B109758) and ethanol. cdnsciencepub.com Another approach involves hydrothermal synthesis. For example, crystals of 4-[(3-pyridylamino)methyl]phenol suitable for X-ray diffraction were obtained through the hydrothermal treatment of the compound in methanol (B129727) at 353 K. iucr.org The choice of solvent is critical and is often determined through screening various common organic solvents in which the compound has moderate solubility.

The synthesis of related compounds often involves condensation reactions. For example, some Schiff base monomers are synthesized via the condensation of an aldehyde with an aromatic amine. bohrium.com In another instance, a mixture was refluxed for several hours, and upon cooling, a precipitate was formed, which was then recrystallized. researchgate.net The crystallization of the final product can sometimes be achieved by recrystallization from a suitable solvent or solvent mixture, such as dichloromethane-petroleum ether. medcraveonline.com

Although a complete crystallographic dataset for this compound is not presently available in public databases, we can infer the type of information that would be obtained from such an analysis by examining the crystal structures of closely related molecules.

For example, the crystal structure of 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- nih.govacs.orgiucr.orgthiadiazol-2-yl)-imine was determined to be in the monoclinic P2₁/n space group with specific unit cell parameters. mdpi.com Similarly, the structure of 4-[(3-pyridylamino)methyl]phenol was resolved in the non-centrosymmetric P2₁2₁2₁ space group. iucr.org The determination of the space group and unit cell dimensions are the first steps in a crystal structure analysis and define the symmetry and the basic repeating unit of the crystal lattice.

Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. In the crystal structure of 4-[(3-pyridylamino)methyl]phenol, a three-dimensional network is formed through intermolecular hydrogen bonding. iucr.org These non-covalent interactions are crucial in determining the material's bulk properties.

A hypothetical table of crystallographic data for this compound, based on what would be expected from a typical single-crystal X-ray diffraction experiment, is presented below. This table illustrates the type of parameters that would be reported.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₆H₁₂N₂O |

| Formula Weight | 248.28 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | ~ 10-15 |

| b (Å) | ~ 5-10 |

| c (Å) | ~ 15-20 |

| α (°) | 90 |

| β (°) | ~ 90-110 |

| γ (°) | 90 |

| Volume (ų) | ~ 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Density (calculated) (g/cm³) | ~ 1.2-1.4 |

| Absorption Coefficient (mm⁻¹) | ~ 0.08-0.10 |

| F(000) | ~ 520 or 1040 |

| R-factor (%) | < 5 |

| Goodness-of-fit on F² | ~ 1.0 |

This table is for illustrative purposes only and the actual values would need to be determined experimentally. The refinement of this data would involve sophisticated software to fit the calculated diffraction pattern to the experimentally observed data, leading to a final, validated crystal structure.

Computational Chemistry and Theoretical Modeling of 3,5 Di Pyridin 4 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a cornerstone of modern computational chemistry, providing insights into the electronic properties of molecules.

Molecular Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability. Without specific DFT studies, a precise energy gap for 3,5-Di(pyridin-4-yl)phenol cannot be provided.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyridyl rings and the oxygen atom of the hydroxyl group, with positive potential around the hydroxyl hydrogen. However, specific calculated values and detailed surface analysis are not available.

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior

MD simulations are employed to study the movement of atoms and molecules over time, providing a view of the compound's flexibility and its interactions with a solvent or other molecules. There are no published MD simulation studies specifically focused on this compound to describe its dynamic properties in various environments.

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Maxima)

Theoretical calculations can predict spectroscopic data, which can be a valuable tool for experimental characterization.

| Spectroscopic Property | Predicted Data |

| ¹H NMR Chemical Shifts | Not available in published research. |

| ¹³C NMR Chemical Shifts | Not available in published research. |

| UV-Vis λmax | Not available in published research. |

This table indicates the absence of theoretically predicted spectroscopic data for this compound in the scientific literature.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The phenol (B47542) hydroxyl group and the pyridyl nitrogen atoms of this compound are capable of forming and participating in hydrogen bonds. Theoretical studies would be invaluable for understanding the geometry and strength of these interactions, which are fundamental to the compound's solid-state packing and its behavior in solution. Research detailing these specific hydrogen bonding networks through computational methods is currently not available.

Supramolecular Assembly and Coordination Chemistry of 3,5 Di Pyridin 4 Yl Phenol

Role of 2,5-Di(pyridin-4-yl)phenol as a Multi-Topic Ligand for Metal Coordination

The structure of dipyridyl phenol (B47542) ligands, characterized by a central phenolic ring flanked by two nitrogen-containing pyridine (B92270) rings, makes them exceptional candidates for use as multitopic linkers in coordination chemistry. These ligands can bridge multiple metal centers, facilitating the construction of extended one-, two-, or three-dimensional structures.

The DAPP ligand possesses three potential coordination sites: the two nitrogen atoms of the pyridyl rings and the oxygen atom of the phenolic hydroxyl group. In practice, coordination often occurs through the pyridyl nitrogen atoms, which act as classic N-donors. For instance, in the synthesis of a Zn(II)-based coordination polymer, [Zn(BrIP)(DAPP)·0.3DMF], the DAPP ligand coordinates to the zinc centers exclusively through its two pyridyl nitrogen atoms, acting as a neutral bidentate bridging ligand. researchgate.netdntb.gov.uaresearchgate.net In this structure, the phenolic -OH group does not directly coordinate to the metal center but remains available for other interactions, such as hydrogen bonding, which can stabilize the resulting framework.

While direct coordination of the phenolic oxygen is not observed in this specific Zn(II) complex, phenolic oxygen atoms are well-known to coordinate with metal ions, often after deprotonation to form a more strongly binding phenolate (B1203915) group. scirp.orgresearchgate.net The coordination mode (pyridyl nitrogen, phenolic oxygen, or both) is influenced by several factors, including the choice of metal ion, the reaction pH, the presence of competing ligands, and the solvent system used. scirp.org

Although constructed from rigid aromatic rings, the DAPP ligand exhibits significant conformational flexibility. This is primarily due to the rotational freedom around the C-C bonds connecting the central phenol ring to the outer pyridyl rings. The dihedral angles between these rings can adapt to the geometric requirements of the metal coordination sphere.

In the crystal structure of [Zn(BrIP)(DAPP)·0.3DMF], the DAPP ligand adopts a specific conformation to bridge two different zinc centers. The analysis of such crystal structures provides precise data on bond lengths, bond angles, and torsion angles, which define the ligand's bound-state conformation. This adaptability is crucial in the formation of diverse and stable coordination polymer networks. bohrium.com

| Parameter | Value for [Zn(BrIP)(DAPP)·0.3DMF] |

| Chemical Formula | C24.90H17.90BrZnN2.30O5.30 |

| Formula Weight | 594.57 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.98 Å, b = 11.23 Å, c = 12.01 Å |

| α = 74.32°, β = 70.35°, γ = 72.03° | |

| Unit Cell Volume | 1184.2 ų |

| Data sourced from a study on a Zn(II)-based coordination polymer used as a luminescent sensor. The study focuses on the 2,5-isomer of di(pyridin-4-yl)phenol. researchgate.netdntb.gov.ua |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The ability of DAPP to act as a bridging ligand makes it a valuable building block for creating Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). These materials consist of metal ions or clusters connected by organic linkers, forming extended networks with diverse structures and properties. eeer.orgresearchgate.net

The synthesis of MOFs and CPs using DAPP often employs a mixed-ligand strategy. This approach combines a primary structural linker, which might be a polycarboxylate like 5-bromoisophthalate (BrIP), with a secondary "pillar" or bridging ligand like DAPP. researchgate.netdntb.gov.ua

The design principles involve:

Dimensionality Control : The primary carboxylate ligand can form chains or layers with the metal ions, while the ditopic DAPP ligand bridges these initial structures to extend the network into a higher-dimensional framework (e.g., from 1D to 2D or 2D to 3D).

Functionality Incorporation : The DAPP ligand is not just a structural component; its phenol group and aromatic surfaces can introduce specific functionalities. For example, the uncoordinated phenol -OH group can act as a hydrogen-bond donor, and the entire ligand can participate in π-π stacking interactions, which help to stabilize the crystal packing. dntb.gov.ua

Property-Oriented Synthesis : The choice of ligands is often guided by the desired application. For creating luminescent sensors, ligands like DAPP are chosen for their intrinsic fluorescence, which can be modulated by interaction with analytes. researchgate.netmdpi.com

The combination of metal ions, DAPP, and other ancillary ligands can lead to a wide variety of structures. In the case of [Zn(BrIP)(DAPP)·0.3DMF], the fundamental structural unit is a one-dimensional (1D) zigzag chain. dntb.gov.ua Within this chain, the zinc ions are linked by the 5-bromoisophthalate ligands. These parallel 1D chains are then bridged by the DAPP ligands, resulting in a two-dimensional (2D) supramolecular sheet.

A key feature of many MOFs and some CPs is their permanent porosity after the removal of solvent molecules from their internal voids. researchgate.netiucr.org This porosity gives them exceptionally high surface areas, making them promising materials for applications such as gas storage and separation. researchgate.netunt.edu The size, shape, and chemical nature of the pores can be tuned by changing the length and functionality of the organic linkers.

The reported research on the DAPP-based coordination polymer [Zn(BrIP)(DAPP)·0.3DMF] focuses primarily on its application as a luminescent sensor for hydroxide (B78521) ions and does not provide data on its porosity, BET surface area, or gas adsorption capabilities. researchgate.netdntb.gov.ua For a MOF to be effective for gas storage, it typically needs to possess a stable, porous structure with a high internal surface area. The interaction between the stored gas molecules (e.g., hydrogen, methane, or carbon dioxide) and the framework's interior surfaces is critical. Stronger interactions, often achieved by introducing unsaturated metal sites or functional groups within the pores, can lead to higher adsorption capacities, particularly at lower pressures. unt.edu

| Component Type | Chemical Name | Role in Structure |

| Metal Ion | Zinc(II) | Coordination center (node) |

| Primary Ligand | 5-Bromoisophthalate (BrIP) | Forms 1D polymeric chains with Zn(II) |

| Secondary Ligand | 2,5-Di(pyridin-4-yl)phenol (DAPP) | Bridges 1D chains to form a 2D supramolecular network |

| Solvent Molecule | N,N-Dimethylformamide (DMF) | Occupies void space within the crystal lattice |

| Based on the reported synthesis of a luminescent Zn(II) coordination polymer. researchgate.netdntb.gov.ua |

Self-Assembly into Discrete Supramolecular Cages and Architectures

Information regarding the self-assembly of 3,5-di(pyridin-4-yl)phenol into discrete cages or related architectures is not available in the reviewed literature. While the molecular structure—featuring a central phenolic ring with two appended pyridyl units—suggests potential for forming such assemblies, specific studies have not been reported. The phenol group can act as a hydrogen-bond donor, and the pyridyl nitrogen atoms can act as hydrogen-bond acceptors or as coordination sites for metal ions. The aromatic rings also provide potential for π-π stacking interactions. These are all key driving forces for self-assembly. researchgate.netresearchgate.net

Directed Self-Assembly Processes Driven by Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

No studies were found that specifically detail the directed self-assembly of this compound through non-covalent interactions. In principle, molecules with both hydrogen-bond donor (phenol -OH) and acceptor (pyridyl-N) sites can engage in self-assembly to form extended networks or discrete structures. researchgate.netmdpi.com The parallel arrangement of aromatic rings, known as π-π stacking, is another fundamental non-covalent interaction that directs the formation of supramolecular architectures. researchgate.net However, without experimental or computational studies on this compound, any discussion of its specific self-assembly behavior would be speculative.

Formation of Self-Assembled Nanocages and Other Defined Structures

There are no published reports on the formation of self-assembled nanocages or other defined, discrete structures using this compound as the sole building block or as a ligand in metal-coordination assemblies. The construction of metal-organic cages often relies on rigid, angled dipyridyl ligands that coordinate to metal ions to form well-defined polyhedra. chinesechemsoc.orgnih.govacs.org While this compound fits the general description of such a ligand, specific examples of its use to create nanocages are absent from the scientific literature.

Investigation of Host-Guest Chemistry within Supramolecular Assemblies

As no supramolecular assemblies, cages, or nanocages based on this compound have been reported, there is consequently no research on their host-guest chemistry. The investigation of host-guest properties, such as the encapsulation of small molecules or ions, is contingent upon the successful synthesis and characterization of a stable host assembly. nih.govnih.gov

Compound List

Applications of 3,5 Di Pyridin 4 Yl Phenol and Its Derivatives in Advanced Functional Materials

Catalysis and Organocatalysis

The pyridyl nitrogen atoms in 3,5-di(pyridin-4-yl)phenol and its derivatives serve as excellent coordination sites for metal ions, making them valuable ligands in catalysis. researchgate.net The ability to form stable complexes with a variety of transition metals is a key feature in the development of both homogeneous and heterogeneous catalysts. researchgate.netacs.org

Derivatives of this compound have been incorporated into metal-organic frameworks (MOFs), which can act as heterogeneous catalysts. acs.orgrsc.orgrsc.org For instance, a zinc-based MOF incorporating a ligand derived from 3,5-di(pyridin-4-yl)triazole demonstrated catalytic activity. rsc.orgrsc.org These porous materials can offer advantages such as high surface area and the ability to be recovered and reused. researchgate.net

In homogeneous catalysis, ligands containing pyridyl groups are known to form effective catalysts with transition metals like palladium and rhodium. mdpi.comresearchgate.net While direct examples using this compound are not extensively documented in the provided results, the structural motifs are analogous to ligands used in well-established catalytic systems. The use of tunable solvents, such as mixtures of polyethylene (B3416737) glycol and organic solvents, can facilitate the separation of homogeneous catalysts from the reaction products, combining the benefits of both homogeneous and heterogeneous catalysis. mdpi.com

The application of catalysts based on pyridyl-phenol ligands extends to various organic transformations.

Oxidation Reactions: Manganese(III) porphyrins bearing dichloropyridyl units have been successfully employed as catalysts for the epoxidation of alkenes, such as cyclooctene (B146475) and styrene, using hydrogen peroxide as the oxidant. researchgate.net While not directly this compound, this highlights the potential of pyridyl-containing ligands in oxidation catalysis.

C-C Coupling Reactions: Palladium-catalyzed C-C coupling reactions, such as the Hirao reaction for the synthesis of aryl phosphonates, often utilize phosphine (B1218219) ligands. semanticscholar.org However, the fundamental steps of the catalytic cycle, involving oxidative addition and reductive elimination, are common to many cross-coupling reactions where pyridyl-containing ligands could potentially be employed. semanticscholar.org The oxidative coupling of phenols to form biphenolic compounds is another area where metal catalysts play a crucial role, often proceeding through radical intermediates. researchgate.netresearchgate.net

Reduction Reactions: While specific examples of this compound in reduction catalysis were not found in the search results, the coordination chemistry of pyridyl ligands suggests potential applications in this area as well.

Chemical Sensing and Biosensing Platforms

The ability of the pyridyl and phenol (B47542) groups to interact with specific analytes through coordination or hydrogen bonding makes this compound and its derivatives promising candidates for the development of chemical sensors. researchgate.netbohrium.com

Derivatives of this compound have been utilized to create sensors that exhibit a change in their fluorescent or colorimetric properties upon binding with a target analyte. researchgate.net A notable example is a phenanthroline derivative incorporating a 3,5-di(pyridin-4-yl)phenyl group, which functions as a multifunctional probe. researchgate.net This compound shows a colorimetric response to iron(II) ions and a ratiometric fluorescent response to zinc(II) ions. researchgate.net The presence of Fe2+ causes a visible color change from colorless to red, allowing for naked-eye detection. researchgate.net

Metal-organic frameworks (MOFs) constructed from ligands containing the 3,5-di(pyridin-4-yl) motif have also been developed as fluorescent sensors. rsc.orgrsc.orgresearchgate.net These materials can exhibit high sensitivity and selectivity for the detection of various ions and molecules. rsc.orgrsc.orgresearchgate.net

The selective detection capabilities of sensors based on this compound derivatives have been demonstrated for various targets.

Metal Ions: A phenanthroline-based probe derived from this compound was shown to be highly selective for Fe2+ and Zn2+ over a range of other metal cations. researchgate.net A zinc-based MOF with a ligand containing the 3,5-di(pyridin-4-yl)triazole structure was developed for the highly sensitive and selective detection of Fe3+ ions in aqueous media. rsc.orgrsc.org The detection mechanism is proposed to be based on cation exchange, leading to fluorescence quenching. rsc.orgrsc.org

Hazardous Phenolic Compounds: The same zinc-based MOF also demonstrated the ability to selectively detect hazardous phenol compounds. rsc.orgrsc.org The presence of phenolic analytes led to a quenching of the MOF's fluorescence, with the proposed mechanism involving a decrease in the efficiency of electron and energy transfer from the ligands to the metal ions. rsc.orgrsc.org

The following table summarizes the sensing applications of a derivative of this compound:

| Sensor Platform | Target Analyte(s) | Detection Method |

| Phenanthroline derivative of this compound | Fe2+, Zn2+ | Colorimetric (Fe2+), Ratiometric Fluorescence (Zn2+) researchgate.net |

| Zn-MOF with 3,5-di(pyridin-4-yl)triazole ligand | Fe3+, Phenolic Compounds | Fluorescence Quenching rsc.orgrsc.org |

Optoelectronic and Photonic Materials

Compounds with extended π-conjugated systems, often incorporating aromatic and heterocyclic rings like pyridine (B92270), are of great interest for applications in optoelectronics and photonics. mdpi.comresearchgate.net While direct applications of this compound in this field are not extensively detailed in the provided search results, its structural features suggest potential utility. The combination of the electron-rich phenol ring and the electron-deficient pyridine rings can lead to interesting photophysical properties.

Aromatic Schiff bases and polymers containing pyridine units have been investigated for their nonlinear optical properties. acs.org The charge transfer characteristics within such molecules are crucial for these applications. Similarly, iridium(III) complexes with phenylpyridine ligands are widely used as emissive materials in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (OLECs). researchgate.net The core structure of this compound provides a framework that could be functionalized to create ligands for such emissive metal complexes.

Polymers containing triphenylamine (B166846) units, which share some structural similarities with the triphenyl scaffold of this compound, are known to be excellent hole-transporting materials and are used in a variety of optoelectronic devices, including solar cells and OLEDs. researchgate.net The incorporation of pyridyl units into such structures can further tune their electronic and photophysical properties.

Utilisation in Light-Emitting Diode (LED) Applications

Derivatives of di(pyridin-yl)phenyl structures are recognized for their potential in organic light-emitting diodes (OLEDs), primarily serving as electron-transporting materials (ETMs) or as components in emissive layers. The electron-deficient nature of the pyridine rings facilitates efficient electron injection and transport, a crucial factor for balanced charge carrier recombination and high device efficiency.

Researchers have synthesized and investigated molecules where a central phenyl ring is substituted with pyridyl groups for use in OLEDs. For instance, pyrimidine (B1678525) derivatives incorporating di(pyridin-yl)phenyl moieties have been successfully used as ETMs or as acceptor components in thermally activated delayed fluorescence (TADF) emitters. nih.govresearchgate.net In these designs, the dipyridylphenyl unit is a key building block that imparts the necessary electronic properties.

One study explored donor-spacer-acceptor molecules for efficient exciplex-based OLEDs. researchgate.net In this research, compounds such as 4,6-bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine (B3PyMPm) and 4,6-bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPm) were used as common electron acceptors. researchgate.net The strategic combination of these acceptors with various electron donors allowed for the modulation of the emission spectra of the resulting OLEDs from green to orange-red (510 nm to 590 nm). researchgate.net This demonstrates the critical role of the di(pyridin-yl)phenyl framework in tuning the optoelectronic properties of OLED emitters.

| Device Component | Derivative/Compound Class | Function | Key Findings |

| Electron Transport Layer (ETL) | Pyrimidine derivatives with di(pyridin-yl)phenyl units (e.g., B3PYMPM) | Electron Transport | Used in various phosphorescent and TADF OLED architectures. nih.gov |

| Exciplex Emitter | 4,6-bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine (B4PyMPm) | Acceptor | Enabled tuning of emission spectra from 510 nm to 590 nm in combination with different donors. researchgate.net |

These examples highlight that while this compound itself is a foundational structure, its derivatives, particularly those incorporating the di(pyridin-yl)phenyl moiety into larger conjugated systems, are instrumental in the advancement of OLED technology. nih.govresearchgate.net

Integration into Organic Photovoltaics (OPVs) and Solar Cell Devices

In the field of solar energy conversion, molecules containing pyridyl and phenol groups are explored for their roles as sensitizers, donors, or acceptors in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). The inherent donor-acceptor character of the this compound scaffold is advantageous for light absorption and charge separation, which are fundamental processes in photovoltaic devices.

Furthermore, terpyridine-based ligands, which share structural similarities with dipyridyl systems, are used to create ruthenium(II) complexes that act as sensitizers in DSSCs. sigmaaldrich.com The synthesis of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol results in a compound with intramolecular charge transfer (ICT) characteristics, which are crucial for applications in solar energy conversion. sigmaaldrich.com

The research in this area suggests that the this compound framework is a promising candidate for designing new materials for solar cells, where the pyridyl groups can act as anchoring sites to semiconductor surfaces (like TiO₂) and the phenol group can be modified to tune the electronic and photophysical properties.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, telecommunications, and laser frequency modulation. researchgate.net Organic molecules featuring a π-conjugated system with electron-donating and electron-accepting groups often exhibit significant NLO responses. The structure of this compound, with its electron-donating phenol core and electron-accepting pyridine wings, fits this "push-pull" design paradigm, making it and its derivatives promising candidates for NLO applications.

Theoretical and experimental studies on related pyridine derivatives confirm their NLO potential. Research on arylated pyridines has highlighted that these compounds are outstanding NLO materials for high-tech optoelectronic applications. nih.gov Similarly, studies on pyrazole (B372694) derivatives have demonstrated high NLO responses that are dependent on the functionalization of the molecule. acs.org

Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. acs.orgnih.gov The key metrics are the first and second hyperpolarizabilities (β and γ), which quantify the second- and third-order NLO response, respectively. For a molecule to have a significant NLO response, it typically needs a small energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating facile intramolecular charge transfer. nih.gov

Energy Storage and Conversion Devices (e.g., as Redox-Active Components)

Redox-active organic materials, particularly polymers, are gaining significant attention as sustainable alternatives to metal-based materials for energy storage systems like rechargeable batteries. acs.org The ability of molecules to undergo stable and reversible oxidation-reduction (redox) cycles is the basis for their charge storage capacity. acs.org Phenol derivatives are a class of compounds that can exhibit such redox activity.

A key application of phenol-containing ligands is in the formation of redox-active polymers through electrochemical processes. Research has shown that iron(III) complexes containing phenolato ligands can undergo electrochemical oxidation, leading to the formation of polymers. rug.nlresearchgate.net Specifically, a study on a complex with the ligand 2-(((di(pyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol demonstrated that electrochemical oxidation causes the coupling of phenoxyl radical moieties, resulting in the formation of iron(III) phenolato-based polymers. rug.nlresearchgate.net

This polymerization can be controlled by modifying the phenol ring. For example, blocking the ortho and para positions of the phenol unit with tert-butyl groups, as in the ligand 3,5-di-tert-butyl-2-(((di(pyridin-2-yl)methyl)(pyridin-2-ylmethyl)amino)methyl)phenol , prevents this C-C coupling. rug.nlresearchgate.net This finding is crucial as it shows that the substitution pattern on the phenol ring—a core feature of this compound—can be used to direct the reactivity and polymerization of such molecules.

The resulting polymers from these phenolato complexes exhibit fully reversible redox processes, which is a critical requirement for stable battery performance. rug.nlresearchgate.net This line of research indicates that this compound could serve as a monomer for creating novel redox-active polymers for energy storage applications. The pyridyl groups could further enhance the material's properties by providing additional redox sites or by coordinating with metal ions in a battery electrolyte.

Membrane Technologies and Separation Science

Polymer membranes are a cornerstone of modern separation science, with applications ranging from industrial gas separation to water purification. mdpi.com The performance of these membranes is determined by the chemical and physical properties of the constituent polymer. Incorporating functional monomers into the polymer structure is a key strategy for creating membranes with tailored separation capabilities.

This compound, with its reactive phenol group and interactive pyridine units, is a potential functional monomer for advanced membrane materials. The pyridine groups can engage in specific non-covalent interactions, such as hydrogen bonding, which can be exploited to create membranes with high selectivity.

One promising area is in molecularly imprinted membranes (MIMs), which are designed to recognize and separate specific target molecules. d-nb.info These membranes are created by polymerizing a matrix in the presence of a template molecule. Functional monomers are chosen for their ability to interact strongly with the template. For instance, 4-vinylpyridine has been used as a functional monomer to create imprinted sites in membranes for the selective separation of target compounds like S-naproxen. d-nb.info The pyridine nitrogen acts as an interaction site, forming non-covalent bonds with the template. Given that this compound possesses two such interactive sites, it could be a valuable building block for creating highly selective MIMs.

In the context of gas separation, the introduction of polar groups like pyridine into a polymer matrix can alter its transport properties. mdpi.com The interactions between the polymer chains and specific gas molecules (e.g., CO₂) can be enhanced, potentially improving the separation selectivity for gas pairs like CO₂/CH₄. While many polymers are used for these applications, the development of new materials, including those derived from functional building blocks like this compound, remains an active area of research to overcome existing performance trade-offs. mdpi.com

Future Perspectives and Emerging Research Avenues for 3,5 Di Pyridin 4 Yl Phenol

Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery

The traditional paradigm of materials discovery, often characterized by intuition-driven, trial-and-error experimentation, is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). mpie.deresearchgate.net These computational tools offer the ability to navigate the vast chemical space with unprecedented speed and precision, accelerating the design and discovery of new materials with tailored properties.

For materials based on pyridine-containing building blocks like 3,5-di(pyridin-4-yl)phenol, ML models are already demonstrating significant potential. A machine learning-assisted material genome approach (MGA) has been successfully employed to design and screen a virtual library of 2,450 pyridine-based polymers for the efficient removal of perrhenate (B82622) (ReO₄⁻), a surrogate for the radioactive pertechnetate (B1241340) ion (⁹⁹TcO₄⁻). acs.org This computational screening led to the successful synthesis of two halogenated functional pyridine (B92270) polymers with exceptionally high adsorption capacities. acs.org The models accurately predicted that halogen functionalization would enhance adsorption efficiency through the formation of halogen bonds. acs.org

Future research will likely leverage AI chemist agents, such as dZiner, which utilize large language models (LLMs) for inverse design (property-to-structure). arxiv.orgresearchgate.net Such agents can process vast amounts of scientific literature to propose novel material structures based on building blocks like this compound, iteratively refining them to meet specific performance targets. arxiv.org This approach dramatically shortens the design-synthesis-testing cycle by focusing experimental efforts on the most promising candidates identified through computational pre-screening. osti.gov The integration of ML with quantum mechanical calculations, such as Density Functional Theory (DFT), further enhances the predictive power of these models, enabling the accurate calculation of properties before synthesis is ever attempted. osti.gov

| Aspect | Traditional Approach | AI/ML-Accelerated Approach |

|---|---|---|

| Design Strategy | Intuition-based, one-at-a-time synthesis | Inverse design, screening of vast virtual libraries arxiv.org |

| Time Scale | Months to years per material | Weeks to months for multiple candidates |

| Resource Use | High (reagents, lab time) | Reduced (computational pre-screening minimizes failed experiments) researchgate.net |

| Predictive Power | Low, relies on researcher experience | High, data-driven prediction of properties (e.g., adsorption, stability) acs.orgresearchgate.net |

| Discovery Scope | Limited to known structural motifs | Exploration of novel and non-intuitive structures cecam.org |

Advancements in High-Throughput Screening Methodologies for Application Development

High-throughput screening (HTS) is a powerful methodology that enables the rapid and automated testing of large numbers of chemical compounds or materials for a specific biological or chemical function. bmglabtech.com In materials science, HTS is becoming indispensable for accelerating the development of new applications for versatile building blocks like this compound.

The ability of this compound to form porous crystalline materials like HOFs and MOFs makes it an ideal candidate for HTS-driven discovery. sciengine.comliverpool.ac.uk High-throughput computational screening, often employing Grand Canonical Monte Carlo (GCMC) simulations, can evaluate tens of thousands of hypothetical structures for applications such as gas storage and separation. researchgate.netsioc-journal.cn For example, HTS has been used to screen 137,953 hypothetical MOFs for cryogenic hydrogen storage, identifying key structural features like optimal pore diameter (12-15 Å) and void fraction (0.9) for maximizing capacity. researchgate.net Similarly, a high-throughput computational study of 36 different HOFs identified a titanium-based framework as a highly active and selective electrocatalyst for the reduction of nitrate (B79036) to ammonia (B1221849). sciengine.comresearchgate.net

Experimental HTS workflows, which combine robotics, automated liquid and solid handling, and rapid analytical techniques like UPLC, allow for the systematic exploration of synthesis conditions. unchainedlabs.comacs.org This approach can be used to quickly optimize the formation of cocrystals, MOFs, or HOFs from this compound by screening a wide array of variables such as solvents, co-formers, metal ions, and temperatures. unchainedlabs.com By rapidly identifying "hits"—conditions that yield materials with desired properties—HTS significantly reduces the time and resources required for materials optimization. bmglabtech.com

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Creation of a large set of either virtual (computational) or real (experimental) material candidates. | Computational modeling, combinatorial synthesis cecam.org |

| 2. Automated Screening | Rapid testing of the library for a target property (e.g., porosity, catalytic activity, adsorption). | Robotic workstations, liquid handlers, microplate readers bmglabtech.comacs.org |

| 3. Data Acquisition | Fast and precise measurement of experimental outcomes. | UPLC, mass spectrometry, spectroscopic methods acs.org |

| 4. Data Analysis | Processing large datasets to identify "hits" and structure-property relationships. | Specialized software, statistical analysis, machine learning bmglabtech.com |

| 5. Hit Validation | Resynthesis and in-depth characterization of the most promising candidates. | Standard analytical and characterization techniques |

Exploration of Bio-Inspired Applications in Material Science

Bio-inspired materials science seeks to emulate the sophistication of biological systems to create synthetic materials with advanced functions. Nature utilizes principles of self-assembly, molecular recognition, and catalysis with unparalleled efficiency. The molecular structure of this compound, featuring both hydrogen-bond donor (phenol-OH) and acceptor (pyridine-N) sites, makes it an excellent component for developing materials that mimic biological functions. mdpi.comnih.govnih.gov

A key area of exploration is the creation of self-assembled systems. Inspired by biological structures formed through non-covalent interactions, researchers can use this compound to construct complex, hierarchical architectures such as nanosheets, vesicles, and porous frameworks. mdpi.com These bio-inspired assemblies have potential applications in photocatalysis, where the ordered arrangement of molecules can facilitate efficient charge separation and transfer, mimicking processes in natural photosynthesis. mdpi.comacs.org

Furthermore, the combination of pyridyl and phenol (B47542) motifs is found in the active sites of some metalloenzymes. This has inspired the design of synthetic coordination capsules and catalysts. Polyaminoaromatic coordination capsules built from bispyridine ligands demonstrate the ability to selectively bind and convert small molecules in water, mimicking the substrate specificity and reactivity of enzymes. acs.org Similarly, bio-inspired molecular catalysts for challenging reactions like water oxidation often incorporate polypyridyl ligands, highlighting a potential application for metal complexes of this compound. mdpi.com The development of materials that can perform specific functions within a biological environment, such as fluorescent probes or drug delivery vehicles, represents another promising bio-inspired research direction. pkusz.edu.cn

| Bio-Inspired Concept | Relevance to this compound | Potential Application |

|---|---|---|

| Self-Assembly | Directional H-bonding (phenol-pyridine) and π-π stacking capabilities. mdpi.comnih.gov | Hierarchical nanostructures, functional gels, porous frameworks. |

| Enzyme Mimicry | Ability to act as a ligand to form catalytic metal centers. acs.org | Selective catalysis, substrate-specific sensors. acs.org |

| Molecular Recognition | Forms specific, directional interactions with guest molecules. | Chemical sensing, selective separations, drug delivery. acs.org |

| Photosynthesis Mimicry | Can be used to assemble photoactive components (e.g., porphyrins) into ordered arrays. mdpi.com | Artificial photosynthesis, photocatalytic H₂ production, CO₂ reduction. acs.org |

Sustainability Aspects in the Synthesis and Application of this compound-Based Materials

The principles of green chemistry are becoming a central consideration in the synthesis and application of all chemical compounds, including this compound and its derivatives. scirp.org Future research will increasingly focus on developing environmentally benign synthetic routes and creating materials that contribute to sustainable technologies.

The synthesis of pyridine-containing compounds has traditionally involved harsh conditions and hazardous reagents. However, modern green chemistry approaches are providing sustainable alternatives. These include:

One-Pot Multicomponent Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing solvent use and waste generation. nih.govresearchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.govijarsct.co.in

Green Solvents: Replacing volatile organic compounds with environmentally friendly solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. scirp.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts allows for reactions to be performed under mild conditions with high selectivity, representing a highly sustainable synthetic strategy. ijarsct.co.innumberanalytics.com

From an application perspective, materials derived from this compound can play a direct role in sustainability. For instance, HOFs and MOFs constructed from this linker are being explored for:

Pollutant Remediation: As noted, these materials can be designed to adsorb pollutants from water, such as nitrates or radioactive ions. acs.orgsciengine.com

Carbon-Neutral Processes: Their use as catalysts for converting nitrates into ammonia contributes to sustainable fertilizer production and wastewater treatment. sciengine.com

Energy Applications: Porous frameworks are key candidates for the safe and efficient storage of hydrogen, a clean energy carrier. researchgate.net

The emphasis on recyclability and stability of these materials under operational conditions is also a critical aspect of their sustainable design.

| Green Synthesis Strategy | Description | Advantages |

|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. researchgate.net | High atom economy, reduced waste, operational simplicity. |

| Microwave Irradiation | Using microwave energy to heat reactions. nih.gov | Dramatically shorter reaction times (minutes vs. hours), improved yields. |

| Alternative Solvents | Employing non-toxic, renewable, or recyclable solvents like water, ethanol, or supercritical CO₂. researchgate.netijarsct.co.in | Reduced environmental pollution and health hazards. |

| Biocatalysis | Using enzymes to catalyze reactions. numberanalytics.com | High selectivity, mild reaction conditions (room temp., neutral pH), biodegradable. |

| Solvent-Free Reactions | Conducting reactions in the solid state, often with mechanical force (mechanochemistry). ijarsct.co.in | Eliminates solvent waste completely, potentially lower energy use. |

Q & A

Q. How can the crystal structure of 3,5-Di(pyridin-4-yl)phenol derivatives be accurately determined using X-ray diffraction?

Methodological Answer:

- Data Collection : Use CuKα radiation (λ = 1.54184 Å) at 100 K with a diffractometer (e.g., Rigaku Oxford Diffraction Supernova) equipped with an Atlas S2 CCD detector. Collect and integrate data using CrysAlis Pro software .

- Structure Solution : Employ direct methods in Olex2 software for initial phase determination. Assign non-hydrogen atoms isotropically and refine anisotropically using SHELXL-2018 .

- Hydrogen Placement : Fix H atoms in calculated positions (riding model) with standardized bond lengths (C–H = 0.93 Å, N–H = 0.86 Å). For water molecules, refine as rigid groups with Uiso set to 1.5×Ueq of parent atoms .

- Validation : Analyze hydrogen bonding (D/A distances: 2.848–2.946 Å; angles: 153.8–172.2°) and π-π stacking (e.g., 3.422 Å face-to-face interactions) to confirm supramolecular features .

Q. What synthetic strategies are effective for introducing this compound into complex organic architectures?

Methodological Answer:

- Cross-Coupling Reactions : Use Pd(OAc)₂/NaOBu-t-catalyzed Buchwald-Hartwig amination to couple 3,5-di(pyridin-4-yl)aniline with aryl halides (e.g., 4,4’-(5-bromo-1,3-phenylene)dipyridine) .

- Solvent Optimization : Reflux in methanol/chloroform (3:1 v/v) for 12 hours at 120°C to promote crystallization. Filter and wash precipitates with methanol/chloroform to remove unreacted starting materials .

- Purification : Slow evaporation at room temperature yields single crystals suitable for XRD. Monitor purity via HPLC (>95%) and thermal stability via TGA (>350°C weight loss threshold) .

Advanced Research Questions

Q. How does the non-planar conformation of this compound derivatives influence their supramolecular assembly?

Methodological Answer:

- Conformational Analysis : Calculate dihedral angles between aromatic rings (e.g., 82.582° between phenoxazine and central benzene in 10-(3,5-di(pyridin-4-yl)phenyl)-10H-phenoxazine) to quantify non-planarity .

- Intermolecular Interactions : Map hydrogen-bonding networks (e.g., water-mediated O–H···N bonds) and π-π interactions (3.422 Å stacking distance) using Mercury or CrystalExplorer software. These interactions direct 2D/3D framework formation .

- Polymorphism Screening : Test crystallization conditions (e.g., solvent polarity, temperature gradients) to isolate polymorphs. Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) to assess packing variability .

Q. What methodological considerations are critical when employing this compound as a ligand in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Design : Utilize pyridyl N atoms for metal coordination (e.g., lanthanides or transition metals). Pre-synthesize ligands with rigid backbones (e.g., 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine) to enhance MOF stability .

- Synthetic Conditions : Optimize solvothermal reactions (e.g., DMF/water at 80°C) to balance ligand solubility and metal-ligand bond formation. Monitor reaction progress via PXRD to detect intermediate phases .

- Porosity Characterization : Perform N₂ adsorption at 77 K to measure BET surface area. Correlate pore size (e.g., microporous vs. mesoporous) with ligand geometry and metal cluster connectivity .

Q. How can researchers resolve discrepancies in reported catalytic activities of MOFs incorporating this compound-based ligands?

Methodological Answer:

- Control Experiments : Compare catalytic performance of MOFs with/without ligands to isolate ligand-specific effects. For example, test CO₂ adsorption capacity in ligand-free vs. ligand-containing frameworks .

- Surface Analysis : Use XPS or FTIR to verify ligand integration and metal coordination. Inconsistent catalytic data may arise from incomplete ligand incorporation or surface passivation .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict active sites and reaction pathways. Validate with kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps .

Q. What advanced characterization techniques beyond XRD are required to confirm the phase purity of this compound-containing materials?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure thermal stability (e.g., >350°C decomposition onset in 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine) to detect solvent residues or ligand degradation .

- Solid-State NMR : Acquire ¹³C CP/MAS spectra to verify ligand connectivity and crystallinity. Compare with simulated spectra from XRD-derived structures .

- Electron Microscopy : Use TEM/STEM to image MOF morphology and EDX mapping to confirm uniform metal-ligand distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.